Product packaging for 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde(Cat. No.:)

4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde

Cat. No.: B1632920
M. Wt: 244.2 g/mol
InChI Key: AWEQCEQGLOPOFZ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine (B92270) and Benzaldehyde (B42025) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and is a core component in over 7,000 existing drug molecules of medicinal importance. researchgate.netevitachem.comchemicalbook.com Its presence is noted in numerous natural products, such as alkaloids, and it serves as a crucial precursor for the synthesis of a wide array of pharmaceuticals and agrochemicals. researchgate.netevitachem.comchemicalbook.com The nitrogen atom in the pyridine ring can form hydrogen bonds, which can be pivotal for interacting with biological targets. evitachem.com

Similarly, the benzaldehyde scaffold is of great importance in synthetic chemistry. Benzaldehyde derivatives are versatile reactants used in the creation of a multitude of new compounds. researchgate.net They are particularly significant in the chemical industry for the synthesis of various molecules, including certain sulfonamide derivatives. researchgate.net The aldehyde group is a reactive functional group that can participate in a wide range of chemical transformations, making it a valuable building block for more complex molecular architectures.

Overview of Ether and Nitro Functional Group Integration within Molecular Architectures

The ether functional group (R-O-R') is a key feature in modern drug design, often incorporated to enhance a molecule's metabolic stability and its ability to pass through cell membranes (lipophilicity). orientjchem.org Ethers are found in a variety of pharmaceutical compounds, including anesthetics and antibiotics, highlighting their importance in modifying the pharmacokinetic properties of a drug. nih.gov The Williamson ether synthesis is a common and versatile method for forming ether linkages. nih.gov

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that makes it highly significant in organic synthesis. mdpi.comnih.gov This strong electronic effect can activate a molecule, making it more reactive and facilitating various chemical transformations. mdpi.comresearchgate.net Consequently, nitro compounds are valuable intermediates in the synthesis of complex organic molecules. researchgate.net The presence of a nitro group can also be a key feature in energetic materials. nih.gov

Scope and Research Focus on 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde

The specific compound, this compound, identified by the CAS number 357663-53-7, is a subject of interest in chemical research. orientjchem.orgmdpi.com While detailed, peer-reviewed studies on its specific synthesis and applications are not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of more complex molecules for various applications.

The synthesis of similar structures, such as 4-phenacyloxy benzaldehyde derivatives, often involves the Williamson etherification reaction, where a hydroxyl group reacts with a halide in the presence of a base. nih.gov This suggests a plausible synthetic route for this compound could involve the reaction of 4-hydroxybenzaldehyde (B117250) with 2-chloro-5-nitropyridine (B43025).

Research on related compounds provides context for the potential applications of this compound. For instance, derivatives of benzaldehyde are investigated for their biological activities, including potential anticancer properties. Similarly, various pyridine derivatives are explored for a wide range of therapeutic uses. researchgate.net The combination of these structural features within one molecule makes this compound a candidate for investigation in medicinal chemistry and materials science. Further research is needed to fully elucidate its chemical properties and potential uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4 B1632920 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.2 g/mol

IUPAC Name

4-(5-nitropyridin-2-yl)oxybenzaldehyde

InChI

InChI=1S/C12H8N2O4/c15-8-9-1-4-11(5-2-9)18-12-6-3-10(7-13-12)14(16)17/h1-8H

InChI Key

AWEQCEQGLOPOFZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 5 Nitropyridin 2 Yl Oxy Benzaldehyde and Analogues

Strategies for the Construction of the Pyridinyloxy-Benzaldehyde Linkage.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov The pyridine (B92270) ring, especially when substituted with a nitro group, is highly susceptible to nucleophilic attack. The reaction of 2-halopyridines, such as 2-fluoro- or 2-chloropyridines, with nucleophiles is a well-established method for introducing substituents onto the pyridine ring. nih.govsci-hub.se The high electronegativity of fluorine often makes 2-fluoropyridines more reactive than their chloro- counterparts in SNAr reactions. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine. nih.gov

In the context of 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde synthesis, this approach involves the reaction of a 2-halo-5-nitropyridine with 4-hydroxybenzaldehyde (B117250) in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C2 position of the 2-halo-5-nitropyridine, displacing the halide and forming the desired ether linkage. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and promote the SNAr mechanism.

A study on the nucleophilic substitution reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrated that under mildly basic conditions, the nucleophilic attack occurs exclusively at the C-4 position of the pentafluoropyridine to yield the corresponding 4-((perfluoropyridin-yl)oxy)benzaldehydes in nearly quantitative yields. researchgate.net This highlights the regioselectivity achievable in such reactions.

Etherification Reactions in Pyridine and Phenolic Systems

The Williamson ether synthesis is a classical and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. lumenlearning.com While typically applied to aliphatic systems, its principles can be adapted for the synthesis of aryl ethers. In this modified approach, a phenoxide acts as the nucleophile. For the synthesis of this compound, 4-hydroxybenzaldehyde is first treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide. This phenoxide is then reacted with a 2-halo-5-nitropyridine.

The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. nih.gov The choice of the leaving group on the pyridine ring is crucial, with iodide and bromide being effective, though fluoride (B91410) is often the most reactive in SNAr contexts on heteroaromatic rings. sci-hub.se

Synthesis of Nitropyridine Precursors for Chemical Transformations

The availability of appropriately substituted nitropyridine precursors is essential for the synthesis of this compound. The most common precursors are 2-chloro-5-nitropyridine (B43025) and 2-fluoro-5-nitropyridine (B1295090).

The synthesis of 2-chloro-5-nitropyridine often starts from 2-aminopyridine (B139424). A common route involves a three-step process: nitration, hydrolysis, and chlorination. nih.gov First, 2-aminopyridine is nitrated to form 2-amino-5-nitropyridine. This is then hydrolyzed under acidic conditions to yield 2-hydroxy-5-nitropyridine. Finally, chlorination with a reagent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) furnishes 2-chloro-5-nitropyridine. nih.gov

Similarly, the synthesis of 2-fluoro-5-nitropyridine can also be achieved, often starting from precursors that can be converted to the fluoro derivative. The reactivity of 2-fluoropyridines in SNAr reactions makes them valuable intermediates. nih.gov

Derivatization Strategies of the Benzaldehyde (B42025) Moiety

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These derivatizations primarily involve carbon-carbon bond forming reactions and condensations with nitrogen-based nucleophiles.

Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Group

The aldehyde group readily participates in various reactions that extend the carbon framework of the molecule.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. sigmaaldrich.com A variety of active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be reacted with aromatic aldehydes. nih.gov The reaction is often carried out in solvents like ethanol or even under solvent-free conditions, sometimes with microwave assistance to accelerate the process. nih.govresearchgate.net For example, the Knoevenagel condensation of benzaldehyde with malononitrile can be efficiently catalyzed by various catalysts, including basic catalysts, under mild conditions. sci-hub.senih.gov

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). chemrxiv.org The versatility of the Wittig reaction allows for the formation of a wide range of substituted alkenes. libretexts.orgresearchgate.net The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The nature of the substituents on both the aldehyde and the ylide can influence the stereoselectivity of the resulting alkene. wikipedia.org

Schiff Base Formation and Related Condensation Reactions

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a fundamental transformation in organic chemistry. researchgate.net

The formation of a Schiff base from an aromatic aldehyde generally involves the reaction with a primary amine, often with acid or base catalysis, or upon heating. researchgate.netijmcmed.org For instance, a Schiff base ligand has been prepared from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde. wikipedia.orgstackexchange.com Similarly, novel Schiff bases have been synthesized from 4-nitrobenzaldehyde (B150856) and various amines. nih.govalfa-chemistry.com The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

In a related reaction, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, an analogue of the title compound, was reacted with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone, demonstrating the reactivity of the aldehyde group towards such nitrogen nucleophiles. mdpi.com

Green Chemistry Principles and Sustainable Methodologies in Synthesis

The pursuit of sustainable chemical manufacturing has cast a spotlight on the environmental impact of traditional synthetic routes. For the production of complex molecules like this compound, the principles of green chemistry offer a framework for developing more ecologically and economically viable processes. These principles encourage the reduction of waste, the use of less hazardous materials, and the development of energy-efficient reactions. Research into the synthesis of diaryl ethers and nitropyridine derivatives has highlighted several innovative methodologies that align with these goals, moving away from harsh reaction conditions and reliance on toxic reagents.

In response to these limitations, significant strides have been made in developing greener alternatives. One promising approach for diaryl ether synthesis involves replacing transition metal catalysts with a readily available trimethoxyphenyl (TMP)-iodonium(III) acetate. ritsumei.ac.jp This method allows the reaction to proceed in an aqueous environment, drastically reducing the need for organic solvents and achieving high yields for a variety of diaryl ethers. ritsumei.ac.jp

Another key area of innovation is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, capable of dramatically reducing reaction times from hours to mere minutes. tsijournals.combenthamdirect.com For ether synthesis, microwave irradiation has been successfully used, often in conjunction with bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO). tsijournals.com The efficiency of microwave heating can lead to excellent product yields (from 78% to 100% in some cases) and represents a significant step forward in reducing energy consumption. tsijournals.combenthamdirect.com

Furthermore, the development of solvent-free or low-solvent techniques, such as mechanochemistry (ball-milling), presents another sustainable pathway. rsc.org Mechanochemical methods have been shown to be effective for the synthesis of diaryl ethers, sometimes in the complete absence of a solvent or with a minimal amount of a liquid additive. rsc.org These techniques not only reduce solvent waste but can also lead to high-yielding reactions. rsc.org

The application of these green principles to the synthesis of this compound and its analogues holds considerable promise for a more sustainable production process. By integrating aqueous reaction media, alternative catalysts, and energy-efficient technologies like microwave irradiation, the environmental footprint of producing these valuable chemical compounds can be significantly minimized.

Research Findings on Sustainable Synthesis of Analogous Compounds

The following table summarizes and compares conventional and green methodologies applicable to the synthesis of diaryl ethers, the core structure of this compound.

MethodologyCatalyst/ReagentSolventConditionsAdvantages
Conventional Method Palladium or Copper catalystsOrganic Solvents (e.g., Toluene, Dioxane)High temperatures, long reaction timesEffective for a range of substrates
Green Alternative 1 Trimethoxyphenyl (TMP)-iodonium(III) acetateAqueous environmentRoom temperatureAvoids transition metals, uses water as a solvent, high yields. ritsumei.ac.jp
Green Alternative 2 Potassium CarbonateDimethyl Sulfoxide (DMSO) or AcetoneMicrowave irradiation (less than 10 minutes)Rapid reaction times, high efficiency. tsijournals.com
Green Alternative 3 None (Mechanochemistry)Solvent-free or minimal liquid-assisted grinding (LAG)Ball-millingReduces or eliminates solvent use, high yields. rsc.org

Chemical Reactivity and Reaction Mechanisms of 4 5 Nitropyridin 2 Yl Oxy Benzaldehyde

Reactivity Governed by the Nitro Group: Electrophilic Character and Reduction Pathways

The presence of a nitro group (NO₂) at the 5-position of the pyridine (B92270) ring is a critical determinant of the molecule's reactivity. The nitro group is a potent electron-withdrawing group, which significantly reduces the electron density of the pyridine ring system. nih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution but markedly increases its susceptibility to nucleophilic attack. researchgate.net This effect renders the pyridine ring electrophilic, particularly at the carbon atoms ortho and para to the nitro substituent.

The enhanced electrophilic character of the nitropyridine ring facilitates reactions such as vicarious nucleophilic substitution (VNS), where a carbanion can attack an electron-deficient position on the ring, leading to C-H functionalization. acs.orgnih.gov

A principal reaction pathway for the nitro group is its reduction to an amine (NH₂). This transformation is a cornerstone in the synthesis of various derivatives and can be achieved through several methods. wikipedia.orgresearchgate.net Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgsci-hub.se Chemical reduction methods are also effective and include the use of metals in acidic media, such as iron in the presence of an acid. researchgate.netsci-hub.se The choice of reducing agent and conditions is crucial for achieving chemoselectivity, ensuring that other reducible functional groups, like the aldehyde, remain intact. sci-hub.se The reduction process is understood to proceed stepwise through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. wikipedia.orgorientjchem.org

Table 1: Common Reduction Methods for Aromatic Nitro Groups
Reagent/CatalystTypical ConditionsSelectivity Notes
H₂, Pd/CMethanol or Ethanol (B145695), Room TemperatureHighly efficient; may also reduce aldehydes under certain conditions.
Fe, HCl/CH₃COOHRefluxClassic, cost-effective method; generally good for selective nitro reduction. sci-hub.se
SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxEffective for selective reduction in the presence of other functional groups.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or Biphasic SystemA mild reducing agent, useful for selective reductions. wikipedia.org

Reactivity of the Aldehyde Functionality: Nucleophilic Additions and Condensations

The aldehyde group (-CHO) is another primary center of reactivity in 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. ncert.nic.inlibretexts.org While aromatic aldehydes are generally highly reactive, the resonance effect of the benzene (B151609) ring can slightly diminish the electrophilicity of the carbonyl carbon compared to its aliphatic counterparts. libretexts.orgpressbooks.publibretexts.org

Nucleophilic Addition Reactions: The aldehyde functionality readily undergoes nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate that is subsequently protonated to form an alcohol. libretexts.orgpressbooks.publibretexts.org Key examples include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base, to yield a cyanohydrin. ncert.nic.in

Acetal (B89532) Formation: Reaction with alcohols in the presence of an acid catalyst to form acetals, which can serve as protecting groups for the aldehyde. msu.edu

Condensation Reactions: Condensation reactions are fundamental to the reactivity of the aldehyde group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. numberanalytics.com These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by an elimination step, often of a water molecule. msu.edunumberanalytics.com

Knoevenagel Condensation: This involves the reaction with compounds containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl cyanoacetate) in the presence of a weak base to form a new C=C bond. tandfonline.com

Wittig Reaction: The reaction with a phosphonium (B103445) ylide provides a versatile method for synthesizing alkenes, where the carbonyl oxygen is replaced by the alkylidene group of the ylide. numberanalytics.com

Perkin Reaction: This condensation occurs between the aromatic aldehyde and an acid anhydride, in the presence of the sodium or potassium salt of the corresponding acid, to produce an α,β-unsaturated carboxylic acid. chemicalnote.com

Imine (Schiff Base) Formation: Reaction with primary amines leads to the formation of imines, which are compounds containing a C=N double bond. msu.edu This reaction is reversible and acid-catalyzed. msu.edu

Table 2: Key Condensation Reactions of the Aldehyde Group
Reaction NameReactantProduct Type
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(CN)₂)α,β-Unsaturated Compound tandfonline.com
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)Alkene numberanalytics.com
Perkin ReactionAcid Anhydride (e.g., (CH₃CO)₂O)α,β-Unsaturated Acid chemicalnote.com
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base) msu.edu
Aldol (B89426) CondensationEnolate of a ketone or aldehydeα,β-Unsaturated Carbonyl numberanalytics.com

Reaction Kinetics and Thermodynamic Considerations in Derivatives

The rates and equilibria of reactions involving this compound are influenced by several electronic and steric factors. For reactions at the aldehyde center, the presence of the electron-withdrawing 5-nitropyridinoxy group can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack compared to unsubstituted benzaldehyde (B42025).

In condensation reactions like the Knoevenagel condensation, reaction kinetics are highly dependent on the reaction conditions. tandfonline.com The choice of catalyst is critical; for instance, alkaline ionic liquids have been shown to efficiently promote these reactions. tandfonline.com Furthermore, the use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. tandfonline.com

Thermodynamically, many condensation reactions, such as imine and acetal formation, are reversible. The position of the equilibrium can be controlled by manipulating the reaction conditions, for example, by removing the water formed during the reaction to drive the process to completion. The stability of the final product, often enhanced by extended conjugation, provides a thermodynamic driving force for many of these transformations.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions.

Mechanism of Nucleophilic Addition to the Aldehyde: The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon. ncert.nic.inpressbooks.pub This step results in the rehybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the second step, this intermediate is protonated by an acid or solvent to yield the final alcohol product. libretexts.org

Mechanism of Knoevenagel Condensation: This base-catalyzed reaction starts with the deprotonation of the active methylene compound to generate a highly nucleophilic enolate or carbanion. tandfonline.com This nucleophile then adds to the carbonyl carbon of the aldehyde in a manner similar to the general nucleophilic addition mechanism. numberanalytics.com The resulting intermediate then undergoes dehydration, often facilitated by the acidic proton alpha to the newly formed alcohol and the activating group, to form the thermodynamically stable α,β-unsaturated product. numberanalytics.com

Mechanism of Nitro Group Reduction: The catalytic hydrogenation of a nitro group on an aromatic ring is believed to occur on the surface of the metal catalyst. The reaction proceeds through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, which are sequentially reduced by the addition of hydrogen until the amine is formed. orientjchem.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both experimental and computational NMR studies have been employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to understand the conformational preferences of 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde.

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, offering valuable information about the connectivity and chemical nature of the atoms.

In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet at a downfield chemical shift, often in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the benzaldehyde (B42025) and nitropyridine rings exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants of these protons are crucial for assigning their positions on the rings.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically observed at a very downfield position, typically around 190-195 ppm. The aromatic carbons resonate in the range of 110-160 ppm. The carbon atoms attached to the nitro group and the ether oxygen experience significant shifts due to the strong electron-withdrawing and electron-donating effects of these substituents, respectively.

Table 1: Experimental NMR Chemical Shifts for Benzaldehyde Derivatives

Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
4-nitrobenzaldehyde (B150856) 10.17 (s, 1H), 8.41 (d, 2H), 8.09 (d, 2H) 190.4, 151.1, 140.1, 130.5, 124.3
4-methoxybenzaldehyde 9.73 (s, 1H), 7.69 (d, 2H), 6.88 (d, 2H) 190.4, 164.2, 131.6, 129.6, 114.0, 55.2

To complement experimental data, computational methods are employed to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. nih.govyoutube.com This method involves optimizing the molecular geometry using density functional theory (DFT) and then calculating the NMR parameters. nih.gov

The accuracy of GIAO calculations is dependent on the chosen functional and basis set. nih.gov These theoretical predictions are valuable for confirming experimental assignments and for understanding the relationship between molecular structure and NMR spectral features. mdpi.com For complex molecules, computational analysis can help to resolve ambiguities in spectral interpretation.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its vibrational dynamics.

The FT-IR and Raman spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds. Key vibrational modes include:

C=O Stretch: A strong band in the FT-IR spectrum, typically in the region of 1680-1715 cm⁻¹, is characteristic of the aldehyde carbonyl group. niscpr.res.in

NO₂ Stretches: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range. scielo.org.za

C-O-C Stretches: The ether linkage gives rise to asymmetric and symmetric stretching modes, which can be observed in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretches: The vibrations of the aromatic rings appear in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1400-1600 cm⁻¹ (C=C stretch). scialert.net

Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of the molecule. nih.gov These theoretical frequencies are often scaled to improve agreement with experimental data. A Potential Energy Distribution (PED) analysis is then performed to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates (bond stretches, angle bends, etc.) to each normal mode of vibration. researchgate.net This allows for a more precise and confident interpretation of the experimental FT-IR and Raman spectra. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Related Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1680 - 1715 niscpr.res.in
Nitro (NO₂) Asymmetric Stretch 1500 - 1570 scielo.org.za
Nitro (NO₂) Symmetric Stretch 1300 - 1370 scielo.org.za
Aromatic (C=C) Stretch 1400 - 1600 scialert.net
Aromatic (C-H) Stretch 3000 - 3100 scialert.net

Note: This table provides typical ranges for the functional groups present in this compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Band Gap Determination

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (usually the Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the carbonyl and nitro functional groups. The position and intensity of these bands are sensitive to the molecular structure and the solvent used for the measurement. From the onset of the absorption band, the optical band gap of the molecule can be estimated, which is a key parameter in determining its electronic properties.

Time-dependent density functional theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies and oscillator strengths of the electronic transitions, TD-DFT can provide a theoretical spectrum that can be compared with the experimental UV-Vis data. This correlation helps in assigning the observed absorption bands to specific electronic transitions and in understanding the nature of the excited states. researchgate.net The agreement between theoretical and experimental spectra can further validate the optimized molecular geometry and provide a deeper understanding of the molecule's electronic structure. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak [M]⁺. The nominal molecular weight of the compound is 244 g/mol . Therefore, a prominent peak at m/z 244 would confirm the molecular weight.

The fragmentation pattern of this compound can be predicted based on the fragmentation of its constituent aromatic moieties: the benzaldehyde and the nitropyridine rings. The presence of the aldehyde group makes the loss of a hydrogen atom (M-1) a common fragmentation pathway, leading to a stable acylium ion at m/z 243. crystallography.net Another characteristic fragmentation would be the loss of the formyl radical (CHO), resulting in a fragment ion at m/z 215 (M-29). crystallography.net

Further fragmentation could involve the cleavage of the ether linkage. This can occur in two ways:

Cleavage retaining the charge on the benzaldehyde side, leading to a fragment at m/z 121, corresponding to the 4-oxybenzaldehyde cation.

Cleavage with charge retention on the nitropyridine side, resulting in a fragment at m/z 124, corresponding to the 5-nitropyridin-2-oxy cation.

The nitro group on the pyridine (B92270) ring can also influence the fragmentation, potentially leading to the loss of NO₂ (a difference of 46 mass units) or NO (a difference of 30 mass units) from the molecular ion or subsequent fragment ions. The fragmentation of the benzaldehyde portion itself can yield characteristic ions, such as the phenyl cation at m/z 77 and the cyclopropenyl cation at m/z 39.

A summary of the expected major fragments is presented in the table below.

m/z Value Proposed Fragment Ion Fragmentation Pathway
244[C₁₂H₈N₂O₄]⁺Molecular Ion [M]⁺
243[C₁₂H₇N₂O₄]⁺Loss of H from the aldehyde group [M-1]⁺
215[C₁₁H₈N₂O₃]⁺Loss of the formyl radical [M-CHO]⁺
124[C₅H₃N₂O₃]⁺Cleavage of the ether bond
121[C₇H₅O₂]⁺Cleavage of the ether bond
77[C₆H₅]⁺Fragmentation of the benzaldehyde moiety

This table represents predicted fragmentation patterns based on the general principles of mass spectrometry. Actual experimental data may show variations in the relative abundances of these ions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

As of the latest literature search, a publicly available single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, the following discussion on its potential solid-state structure is based on the known crystallographic data of closely related molecules containing benzaldehyde, nitropyridine, and ether linkages.

Without experimental data, a definitive table of bond lengths, angles, and dihedrals cannot be provided. However, based on the analysis of similar structures, certain features can be anticipated. The bond lengths within the phenyl and pyridine rings are expected to be in the typical range for aromatic systems. The C-N bonds in the pyridine ring and the C-N bond of the nitro group will have lengths indicative of their partial double-bond character due to resonance.

In the solid state, the crystal packing of this compound would be dictated by a combination of intermolecular forces.

Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors like -OH or -NH₂, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in stabilizing the crystal lattice. The oxygen atoms of the nitro and aldehyde groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors for the aromatic C-H donors of neighboring molecules.

A hypothetical representation of these interactions is shown below.

Interaction Type Potential Donor Potential Acceptor Expected Role in Crystal Packing
Weak Hydrogen BondsAromatic C-HAldehyde O, Nitro O, Pyridine NFormation of a 3D supramolecular network
π–π StackingPhenyl Ring, Pyridine RingPhenyl Ring, Pyridine RingFormation of columnar stacks or layered structures

This table is a predictive summary based on the molecular structure and known interactions in similar compounds.

Theoretical and Computational Investigations of 4 5 Nitropyridin 2 Yl Oxy Benzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-atom systems. nih.govnih.gov DFT calculations are used to determine various molecular properties by modeling the electron density. For 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde, DFT studies would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable, low-energy three-dimensional structure of the molecule. For a flexible molecule like this compound, which has rotational freedom around the ether linkage (C-O-C bonds), conformational analysis is performed to identify the most stable conformer. researchgate.net

This analysis involves systematically rotating the dihedral angles connecting the pyridine (B92270) and benzene (B151609) rings to map the potential energy surface. The optimized geometric parameters (bond lengths and angles) for the lowest energy conformation would be determined. Studies on similar molecules, such as benzaldehyde (B42025) derivatives, have successfully used methods like B3LYP with a 6-31+G(d) basis set to predict geometries that are in good agreement with experimental data where available. nih.govmdpi.com For this compound, the planarity of the aromatic rings and the torsion angle between them would be key parameters determined from this analysis.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited, which is often associated with enhanced non-linear optical (NLO) activity. In the case of this compound, the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitropyridine ring. The HOMO would likely be distributed over the benzaldehyde moiety and the ether linkage. This charge separation between HOMO and LUMO is a key feature of donor-π-acceptor systems.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): Energy required to remove an electron (≈ -EHOMO).

Electron Affinity (A): Energy released when an electron is added (≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ). A lower hardness value indicates higher reactivity.

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ²/2η ).

A computational study on the related compound 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime provides an excellent analogue for estimating these properties.

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors This table presents expected values for this compound based on data for analogous compounds.

ParameterSymbolExpected Value (eV)Description
HOMO EnergyEHOMO~ -6.0 to -6.5Energy of the highest occupied molecular orbital
LUMO EnergyELUMO~ -2.5 to -3.0Energy of the lowest unoccupied molecular orbital
HOMO-LUMO GapΔE~ 3.0 to 4.0Indicator of chemical reactivity and stability
Ionization PotentialI~ 6.0 to 6.5Energy to remove an electron
Electron AffinityA~ 2.5 to 3.0Energy released upon gaining an electron
Chemical Hardnessη~ 1.5 to 2.0Resistance to charge transfer
Electrophilicity Indexω~ 3.5 to 4.5Capacity to accept electronic charge

Molecular Electrostatic Potential (MEP) Mapping for Local Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are the most likely sites for nucleophilic attack.

Green Regions: Indicate neutral or zero potential.

For this compound, the MEP map is expected to show strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group of the aldehyde. mdpi.com These sites are susceptible to attack by electrophiles. Conversely, a significant positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and near the pyridine ring's carbon atoms adjacent to the electron-withdrawing nitro group, indicating these as sites for nucleophilic attack. The MEP analysis thus provides a clear, visual guide to the molecule's local reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. This analysis is particularly useful for quantifying intramolecular interactions like charge delocalization and hyperconjugation.

The key output of an NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A larger E(2) value signifies a stronger interaction.

For this compound, significant delocalization interactions are expected:

π → π interactions:* Within the pyridine and benzene rings, indicating aromatic stability.

n → π interactions:* Involving the lone pairs (n) on the ether oxygen, the nitro group oxygens, and the carbonyl oxygen donating into the antibonding π* orbitals of the aromatic rings. These interactions are crucial for charge transfer across the molecule.

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts and reactivity indices. nih.gov While global descriptors from FMO analysis describe the molecule as a whole, CDFT also offers local reactivity descriptors that pinpoint the reactivity of specific atoms within the molecule.

Key local reactivity indices include the Fukui functions, f(r), and the dual descriptor, Δf(r).

Fukui function for nucleophilic attack (f+(r)): Identifies the sites most susceptible to attack by a nucleophile.

Fukui function for electrophilic attack (f-(r)): Identifies the sites most susceptible to attack by an electrophile.

Dual Descriptor (Δf(r)): Simultaneously shows sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack.

For this compound, CDFT analysis would likely identify the carbonyl carbon of the aldehyde group as a primary site for nucleophilic attack (high f+ value), while the oxygen atoms of the nitro and carbonyl groups would be primary sites for electrophilic attack (high f- value). This detailed atomic-level analysis complements the visual information provided by MEP maps.

Non-Linear Optical (NLO) Properties Prediction

Molecules with large differences in their ground- and excited-state dipole moments, often found in donor-π-acceptor (D-π-A) structures, can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. This compound possesses a classic D-π-A architecture, where the benzaldehyde ether moiety acts as the electron donor (D) and the nitropyridine ring serves as the electron acceptor (A), connected by a π-system.

Computational DFT methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response.

Theoretical calculations for analogous molecules have shown that a high β value is directly related to a small HOMO-LUMO gap and significant intramolecular charge transfer. A study on a similar compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, reported a first hyperpolarizability value that was 46.761 times that of urea, a standard reference material for NLO measurements. Given the strong electron-withdrawing nature of the nitro group, this compound is also expected to possess a large first hyperpolarizability, making it a promising candidate for NLO applications.

Table 2: Predicted Non-Linear Optical Properties This table presents expected NLO values for this compound based on data for analogous compounds.

PropertySymbolExpected Value (esu)Significance
Polarizabilityα~ 30-40 x 10-24Measure of molecular charge distortion
First Hyperpolarizabilityβtot> 300 x 10-30Indicator of second-order NLO activity

Advanced Quantum Chemical Topology: Atoms in Molecules (AIM) and Hirshfeld Surface Analysis

Advanced computational techniques like Atoms in Molecules (AIM) and Hirshfeld surface analysis are instrumental in understanding the bonding and intermolecular interactions of this compound.

Atoms in Molecules (AIM) Analysis:

While specific AIM analysis for this compound is not extensively documented, studies on related nitro-substituted pyridine derivatives and aromatic ethers allow for a theoretical projection of its properties. researchgate.netpsu.edu The AIM theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. Key parameters at the bond critical points (BCPs), such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of chemical bonds.

For this compound, AIM analysis would likely reveal the following:

Covalent Bonds: The C-C, C-H, C-N, C-O, and N-O bonds within the aromatic rings and the ether linkage would exhibit high values of ρ(r) and negative values of ∇²ρ(r), characteristic of shared (covalent) interactions.

Intramolecular Interactions: Weak intramolecular hydrogen bonds, such as those involving the nitro group oxygens and nearby aromatic hydrogens, would be identified by the presence of a bond path and specific BCP properties. These interactions would show low ρ(r) and positive ∇²ρ(r) values, typical of closed-shell interactions.

Intermolecular Interactions: In a crystalline state, AIM would elucidate the nature of intermolecular forces like π-π stacking between the pyridine and benzene rings and hydrogen bonds involving the nitro and aldehyde groups. unicamp.br These interactions are crucial for understanding the crystal packing and solid-state properties of the compound.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. This method maps the electron distribution of a molecule within a crystal, providing a detailed picture of how neighboring molecules interact. The analysis generates a three-dimensional surface around the molecule, colored according to the normalized contact distance (d_norm), and two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular contacts. nih.govresearchgate.net

For this compound, Hirshfeld analysis would highlight several key interactions:

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the aromatic rings. nih.gov

O···H/H···O Contacts: Significant contributions from these contacts are expected due to the presence of the nitro and aldehyde groups, which can act as hydrogen bond acceptors. nih.govacs.org These interactions are often visible as distinct "spikes" in the 2D fingerprint plot.

C···H/H···C Contacts: These represent van der Waals interactions between carbon and hydrogen atoms. researchgate.net

C···C Contacts: These interactions are indicative of π-π stacking between the aromatic rings of adjacent molecules. nih.gov

N···O/O···N Contacts: The presence of the nitro group would also lead to these types of close contacts. acs.org

The red regions on the d_norm mapped Hirshfeld surface indicate close contacts with neighboring molecules, primarily around the oxygen atoms of the nitro and aldehyde groups, highlighting their role as key interaction sites. scispace.com

Below is a table summarizing the expected contributions of various intermolecular contacts from a Hirshfeld surface analysis of a similar nitro-containing aromatic compound.

Interaction TypePercentage Contribution
H···H48.1%
H···O/O···H12.8%
H···C/C···H6.0%
C···C3.7%
N···H/H···N5.8%
C···N/N···C1.6%

Data is illustrative and based on a related nitro-substituted compound. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Dynamical Behavior

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound in different environments, particularly in solution. acs.org By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal detailed information about solvation, conformational changes, and transport properties. researchgate.netresearchgate.net

Solvent Interactions:

The solvation of this compound would be highly dependent on the nature of the solvent due to the molecule's distinct polar and non-polar regions.

In Polar Solvents (e.g., water, methanol): The polar nitro group (-NO₂) and the aldehyde group (-CHO) would form strong hydrogen bonds with polar solvent molecules. The ether oxygen would also act as a hydrogen bond acceptor. These specific interactions would lead to the formation of a well-defined solvation shell around the polar moieties of the molecule. researchgate.net

In Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the dominant interactions would be van der Waals forces between the aromatic pyridine and benzene rings and the non-polar solvent molecules. The π-electron clouds of the aromatic rings would play a significant role in these interactions. acs.org

Dynamical Behavior:

MD simulations can also shed light on the conformational flexibility of the molecule. mdpi.com The central ether linkage allows for rotation between the nitropyridine and benzaldehyde moieties. The preferred conformations and the energy barriers for rotation would be influenced by the surrounding solvent. In polar solvents, conformations that maximize the exposure of the polar groups to the solvent would be favored.

Furthermore, MD simulations can be used to calculate important transport properties like the diffusion coefficient, which describes how the molecule moves through the solvent. This property is influenced by the size and shape of the molecule as well as the strength of its interactions with the solvent.

Quantitative Structure-Property Relationships (QSPR) based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. lew.ro These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov

For this compound, a QSPR model could be developed to predict various properties, such as its boiling point, solubility, or chromatographic retention time. The development of a QSPR model typically involves the following steps:

Descriptor Calculation: A large number of molecular descriptors would be calculated for the molecule. These can be categorized as:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, number of atoms). researchgate.net

Topological Descriptors: Based on the 2D connectivity of the atoms (e.g., Wiener index, Randić index). lew.ro

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that relates a set of the most relevant descriptors to the property of interest. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation. nih.gov

The table below lists some of the key computational descriptors that would be relevant for a QSPR study of this compound.

Descriptor ClassExample DescriptorsPredicted Property Relevance
Constitutional Molecular WeightBoiling Point, Density
Topological Connectivity IndicesChromatographic Retention, Solubility
Geometrical Molecular Surface AreaSolubility, Bioavailability
Quantum Chemical Dipole MomentPolarity, Solvent Interactions
HOMO/LUMO EnergiesReactivity, Electronic Properties
Atomic ChargesIntermolecular Interactions

By establishing a robust QSPR model, the properties of other, yet unsynthesized, related compounds could be predicted, thus guiding future experimental work.

Application in Advanced Organic Synthesis and Materials Science

4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde as a Versatile Synthetic Intermediate

The unique combination of functional groups within this compound makes it a valuable intermediate in synthetic organic chemistry. The aldehyde functionality serves as a key reaction site, while the nitropyridine moiety influences the electronic properties and reactivity of the entire molecule, enabling its use in constructing more elaborate chemical structures.

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of biologically active compounds and functional materials. nih.govopenmedicinalchemistryjournal.comsemanticscholar.org The aldehyde group of this compound is a prime starting point for synthesizing a variety of these heterocyclic systems. Through condensation reactions with various nitrogen-based nucleophiles, a diverse array of derivatives can be accessed.

A primary example is the formation of Schiff bases (imines) through reaction with primary amines. These Schiff bases are not merely final products but are themselves versatile intermediates for further cyclization reactions. For instance, reaction with amino-thiols or amino-phenols can lead to the formation of thiazolidinones or benzoxazepines, respectively. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating these condensation reactions. The general importance of nitrogen heterocycles in fields ranging from pharmaceuticals to dyes underscores the value of precursors like this benzaldehyde (B42025) derivative. cymitquimica.comresearchgate.net

Table 1: Examples of Heterocyclic Systems Derivable from this compound

Reactant Resulting Heterocyclic Core
Primary Amine (R-NH₂) Schiff Base
Hydrazine (H₂NNH₂) Hydrazone
o-Phenylenediamine Benzodiazepine derivative

Beyond the synthesis of simple heterocycles, this compound serves as a foundational building block for creating intricate and complex molecular architectures. nih.govresearchgate.net Its bifunctional nature—possessing both a reactive aldehyde and a modifiable aromatic system—allows for its incorporation into larger supramolecular assemblies, polymers, and macrocycles.

The aldehyde can act as a point of extension, allowing the molecule to be linked to other units, while the pyridine nitrogen and the potential for nucleophilic aromatic substitution on the nitropyridine ring offer additional handles for chemical modification. This dual reactivity is crucial for the stepwise or convergent synthesis of complex target molecules. For example, the 1,2,3-triazole skeleton is recognized as a valuable component in the construction of promising new molecules for various applications, highlighting the general principle of using well-defined building blocks to assemble complex structures. nih.govresearchgate.net The defined geometry and electronic properties of this compound make it a predictable component in the rational design of larger, functional molecular systems.

Development of Functional Materials and Polymers

The electronic characteristics of this compound, particularly the donor-π-acceptor (D-π-A) nature imparted by the ether-linked benzaldehyde (donor/π-system) and the nitropyridine (acceptor), make it a candidate for the development of advanced functional materials.

Molecules with significant first hyperpolarizability (a measure of second-order nonlinear optical, NLO, activity) are sought after for applications in telecommunications and optical computing. Theoretical and experimental studies on analogous molecules, such as 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, have shown very high hyperpolarizability values, significantly greater than that of standard NLO materials like urea. researchgate.net The structure of this compound, with its strong nitro-group acceptor, is conducive to large NLO responses.

This molecule can be incorporated into polymeric backbones, either as a pendant side-chain or as part of the main chain. This integration can lead to the creation of functional polymers with significant NLO properties, where the chromophores can be aligned through techniques like poling to achieve a macroscopic optical response.

The nitropyridine moiety within the molecule suggests its potential use in designing photoresponsive or photocatalytic materials. Aromatic nitro compounds are known to be photoactive and can participate in photoreduction or energy transfer processes. Furthermore, related pyridyl ligands have been used to construct coordination polymers that exhibit photocatalytic activity for the degradation of organic pollutants like methylene (B1212753) blue. rsc.org By incorporating this compound or its derivatives into larger systems, such as metal-organic frameworks (MOFs) or polymers, it may be possible to develop materials that change their properties upon exposure to light or that can harness light to drive chemical reactions.

Role in Ligand Design for Coordination Chemistry and Catalysis

The structure of this compound is an excellent platform for designing ligands for coordination chemistry and catalysis. york.ac.uk The pyridine nitrogen atom is a classic coordination site for a wide range of metal ions. The aldehyde group can be readily transformed to introduce additional donor atoms, thereby creating multidentate ligands.

For example, condensation of the aldehyde with various amines (e.g., 2-aminoethanol, ethylenediamine) produces Schiff base ligands with additional nitrogen or oxygen donors. These ligands can then chelate to metal centers, forming stable metal complexes. The electronic properties of the ligand, and thus the resulting complex, can be tuned by the electron-withdrawing nitropyridine group.

These metal complexes can serve as catalysts for various organic transformations. A notable application for related complexes is in the cyanosilylation of aldehydes, a key carbon-carbon bond-forming reaction. mdpi.comsemanticscholar.org Research on coordination polymers has shown that zinc(II) complexes, in particular, can act as highly active and recyclable heterogeneous catalysts for the cyanosilylation of benzaldehyde substrates. mdpi.comsemanticscholar.org While the specific compound this compound has not been reported in this context, ligands derived from it are prime candidates for developing new catalytic systems.

Table 2: Catalytic Activity of a Related Zn(II) Coordination Polymer in the Cyanosilylation of Various Benzaldehydes semanticscholar.org

Substrate (Benzaldehyde Derivative) Product Yield (%)
4-Nitrobenzaldehyde (B150856) 92
4-Chlorobenzaldehyde 87
3-Chlorobenzaldehyde 81
Benzaldehyde 65
4-Methylbenzaldehyde 51

Data illustrates the catalytic potential of systems derived from related benzaldehyde-based ligands in the cyanosilylation reaction with trimethylsilyl (B98337) cyanide. semanticscholar.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime
Urea
Methylene blue
Trimethylsilyl cyanide
4-Nitrobenzaldehyde
4-Chlorobenzaldehyde
3-Chlorobenzaldehyde
Benzaldehyde
4-Methylbenzaldehyde
2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile
o-Phenylenediamine

Synthesis of Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a prominent class of organic compounds with wide-ranging applications. The synthesis of Schiff base ligands derived from this compound typically involves a condensation reaction with a primary amine. This reaction is generally straightforward, often achieved by refluxing equimolar amounts of the aldehyde and the selected amine in a suitable solvent, such as ethanol (B145695).

The general synthetic route can be represented as follows:

The presence of the nitro group on the pyridine ring can influence the reactivity of the aldehyde and the properties of the resulting Schiff base. This electron-withdrawing group can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the condensation reaction. The specific amine used in the synthesis dictates the final structure and coordination properties of the Schiff base ligand. A variety of amines, including aliphatic and aromatic diamines, can be employed to create ligands with different denticities and steric and electronic properties.

Metal Complexation and Catalytic Activity

Schiff base ligands derived from this compound are excellent chelating agents for a variety of metal ions. The nitrogen atom of the azomethine group and the oxygen atom from a suitably positioned functional group on the amine precursor can coordinate with a metal center, forming stable metal complexes. The nitropyridyl ether moiety can also play a role in the electronic properties of the ligand and its complexes.

The complexation is typically achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent. The resulting metal complexes have shown significant potential as catalysts in various organic transformations.

For instance, Schiff base complexes are known to be effective catalysts for oxidation reactions. The catalytic activity is influenced by the nature of the metal ion, the coordination geometry, and the electronic and steric properties of the Schiff base ligand. The presence of the 5-nitropyridyl group in the ligand backbone can modulate the catalytic performance of the metal center.

While specific research on the catalytic activity of metal complexes derived solely from this compound is not extensively documented in publicly available literature, the broader class of pyridine-containing Schiff base complexes has demonstrated catalytic prowess in reactions such as:

Oxidation of Alkenes: The selective oxidation of olefins to form epoxides or other oxygenated products is a critical industrial process.

Polymerization Reactions: Certain Schiff base metal complexes can act as catalysts for the polymerization of olefins like ethylene (B1197577) and propylene. nih.gov

Condensation Reactions: These complexes can catalyze aldol (B89426) and Claisen-Schmidt condensations, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. mdpi.com

The catalytic cycle often involves the coordination of the substrate to the metal center, followed by a series of steps that lead to the formation of the product and regeneration of the catalyst. The design of the Schiff base ligand is paramount in controlling the selectivity and efficiency of these catalytic processes.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde is likely to move beyond traditional batch methods towards more efficient and sustainable approaches. A probable and established route for synthesizing similar compounds involves the nucleophilic aromatic substitution reaction between a halogenated nitropyridine and a hydroxybenzaldehyde. Specifically, the reaction of 2-chloro-5-nitropyridine (B43025) with 4-hydroxybenzaldehyde (B117250) would be a primary candidate for its synthesis. nih.gov

Future research will likely focus on optimizing this reaction under greener conditions. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Phase-transfer catalysis: The use of phase-transfer catalysts could enhance the reaction rate between the aqueous and organic phases, leading to a more efficient process.

Solvent selection: A shift towards benign and recyclable solvents will be a key aspect of sustainable synthesis.

A comparison of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
Conventional Batch Synthesis Well-established, straightforward scale-up Long reaction times, high energy consumption, use of hazardous solvents
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, higher yields Specialized equipment required, potential for localized overheating
Flow Chemistry Enhanced safety and control, easy scalability, integration of purification steps High initial investment, potential for clogging

In-depth Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work. Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to determine the electronic structure, heat of formation, and aromatic stability of the compound. Such studies on various nitropyridine derivatives have already been conducted, providing a methodological framework. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and their biological activities are tested, QSAR models can be developed to correlate molecular structure with activity, aiding in the design of more potent compounds.

A hypothetical summary of predictable properties from computational studies is shown in Table 2.

Table 2: Predicted Physicochemical Properties from Computational Modeling

Property Predicted Value/Characteristic Significance
Dipole Moment High Influences solubility and intermolecular interactions
HOMO-LUMO Gap Moderate to Low Indicates potential for electronic transitions and reactivity
Molecular Electrostatic Potential (MEP) Negative potential around nitro group and oxygen atoms, positive potential around aldehyde proton Predicts sites for electrophilic and nucleophilic attack

Diversification of Applications in Advanced Materials

The unique electronic properties conferred by the electron-withdrawing nitro group and the versatile reactivity of the aldehyde functional group suggest that this compound could be a valuable building block for advanced materials. Future research could explore its incorporation into:

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating ether oxygen and electron-withdrawing nitro group) is a common feature in chromophores used for NLO applications.

Chemosensors: The aldehyde group can be readily modified to create Schiff bases or other derivatives that can act as receptors for specific ions or molecules, leading to a colorimetric or fluorescent response.

Polymer Synthesis: The aldehyde functionality allows for its use as a monomer or cross-linking agent in the synthesis of novel polymers with tailored thermal and optical properties.

Integration with Emerging Technologies in Chemical Synthesis

The synthesis of this compound and its derivatives is well-suited for integration with emerging technologies that are revolutionizing chemical manufacturing.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, efficiency, and scalability, particularly for nitration reactions which can be highly exothermic. The precise control over reaction parameters in a flow system can minimize the formation of byproducts.

Automated Synthesis Platforms: The use of robotic systems for high-throughput synthesis and screening of derivatives of this compound could accelerate the discovery of new compounds with desired properties.

Machine Learning for Reaction Optimization: Machine learning algorithms can be used to analyze data from a large number of reactions to predict the optimal conditions for the synthesis of this compound and its analogs, reducing the need for extensive trial-and-error experimentation.

Q & A

Q. What are the recommended synthetic routes for 4-[(5-Nitropyridin-2-yl)oxy]benzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves nucleophilic aromatic substitution between 2-chloro-5-nitropyridine and 4-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) . Optimize yield by:

  • Adjusting stoichiometry (1.2–1.5 equivalents of 4-hydroxybenzaldehyde).
  • Using anhydrous solvents to minimize side reactions.
  • Purifying via column chromatography (gradient elution with 10–30% ethyl acetate in hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm substituent positions. Key signals include the aldehyde proton (~10 ppm) and nitro group-induced deshielding in pyridine protons .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>98% target peak area) .
  • Elemental Analysis : Validate empirical formula (C₁₂H₈N₂O₄) with ≤0.3% deviation .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: Solubility data (Table 1) guides solvent selection for reactions or crystallization:

Solvent Solubility (mg/mL, 25°C) Source
DMSO>50
Ethanol8.45
Water<0.1

For aqueous reactions, use DMSO as a co-solvent (<5% v/v) to enhance solubility without inducing decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence reaction pathways in cross-coupling reactions?

Methodological Answer: The nitro group activates the pyridine ring toward nucleophilic attack but deactivates the benzene ring toward electrophilic substitution. For Suzuki-Miyaura coupling:

  • Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/water (3:1) at 80°C.
  • Monitor regioselectivity via 1H^1H-NMR: Coupling occurs preferentially at the 4-position of benzaldehyde due to steric hindrance from the nitro group .
  • Computational studies (DFT) reveal reduced electron density at the pyridine C-2 position (Mulliken charge: +0.32 e), favoring nucleophilic pathways .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) to model protonation states. The nitro group stabilizes the compound at pH 2–7 but promotes hydrolysis above pH 9 via nitrite elimination .
  • Molecular Dynamics (MD) : Simulate aqueous solutions (AMBER force field) to predict aggregation tendencies. Results correlate with experimental HPLC stability tests (t₁/₂ = 48 hours at pH 7.4 vs. 12 hours at pH 10) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Address discrepancies through:

  • Standardized NMR Protocols : Acquire spectra in deuterated DMSO (lock solvent) at 298 K. Compare chemical shifts with PubChem datasets (deviation tolerance: ±0.05 ppm for 1H^1H, ±0.5 ppm for 13C^{13}C) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., dihedral angle between pyridine and benzene rings: 78.5° ± 2.0°) .
  • Interlaboratory Validation : Share samples with collaborators using identical instrumentation (e.g., 500 MHz NMR) to confirm reproducibility .

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